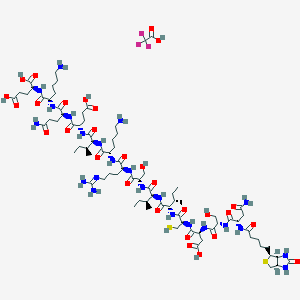
H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH Trifluoroacetate, commonly known as HGGRS-PAMPE-OH TFA, is a synthetic peptide used in scientific research. It is a derivative of the amino acid sequence Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu, which is found in the human body. HGGRS-PAMPE-OH TFA has been used in a variety of laboratory experiments to study the structure and function of proteins, enzymes, and other biological molecules.
Aplicaciones Científicas De Investigación
HGGRS-PAMPE-OH TFA has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used to analyze the binding affinity of proteins to other molecules, as well as to study the effects of different mutations on protein structure and function.
Mecanismo De Acción
Target of Action
It is known that this compound is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay .
Mode of Action
It is known that peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HGGRS-PAMPE-OH TFA has several advantages for laboratory experiments. It is easy to synthesize, and it is stable in a variety of conditions. Additionally, it is non-toxic and does not interfere with the activity of other molecules. However, it is not suitable for use in vivo, as the TFA may be toxic in high concentrations.
Direcciones Futuras
There are several potential future directions for HGGRS-PAMPE-OH TFA research. One potential area of research is to further study the mechanism of action of the TFA and its effects on protein structure and function. Additionally, further research could be done to explore the effects of the TFA on other biological molecules, such as enzymes and hormones. Additionally, further research could be done to explore the potential therapeutic applications of the TFA, such as drug delivery systems and gene therapy. Finally, further research could be done to explore the potential uses of the TFA in food and cosmetic products.
Métodos De Síntesis
HGGRS-PAMPE-OH TFA is synthesized by a process called solid-phase peptide synthesis (SPPS). This process involves the stepwise addition of amino acids to a resin-bound peptide chain. The amino acids are added in the correct order and the peptide chain is cleaved from the resin at the end of the synthesis. The peptide is then purified and the TFA is added to the peptide to form the final product.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60N12O13S.C2HF3O2/c1-19(29(54)44-21(11-15-62-2)33(58)47-13-5-8-25(47)32(57)45-22(35(60)61)9-10-28(52)53)42-31(56)24-7-4-14-48(24)34(59)23(18-49)46-30(55)20(6-3-12-40-36(38)39)43-27(51)17-41-26(50)16-37;3-2(4,5)1(6)7/h19-25,49H,3-18,37H2,1-2H3,(H,41,50)(H,42,56)(H,43,51)(H,44,54)(H,45,57)(H,46,55)(H,52,53)(H,60,61)(H4,38,39,40);(H,6,7)/t19-,20-,21-,22-,23-,24-,25-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWIKYISMNIMOO-RGGMAHEYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H61F3N12O15S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1015.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B6295282.png)












